
1,3-Dibromo-5-isobutyl-5-methyl-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-5-isobutyl-5-methyl-2,4-imidazolidinedione is an organic compound with the molecular formula C8H12Br2N2O2. It is a derivative of imidazolidinedione, characterized by the presence of two bromine atoms and an isobutyl group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-isobutyl-5-methyl-2,4-imidazolidinedione can be synthesized through the bromination of 5-isobutyl-5-methyl-2,4-imidazolidinedione. The reaction typically involves the addition of bromine to the imidazolidinedione compound under controlled conditions. The reaction is carried out in the presence of a solvent, such as acetic acid, and at a temperature range of 0-25°C to ensure the selective bromination of the compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with precise control over reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes, such as recrystallization, to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-5-isobutyl-5-methyl-2,4-imidazolidinedione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazolidinedione derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of debrominated imidazolidinedione derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Formation of substituted imidazolidinedione derivatives.
Oxidation Reactions: Formation of oxidized imidazolidinedione derivatives with functional groups like hydroxyl or carbonyl.
Reduction Reactions: Formation of debrominated imidazolidinedione derivatives.
Applications De Recherche Scientifique
1,3-Dibromo-5-isobutyl-5-methyl-2,4-imidazolidinedione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various imidazolidinedione derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 1,3-Dibromo-5-isobutyl-5-methyl-2,4-imidazolidinedione involves the release of bromine atoms, which can act as electrophiles in various chemical reactions. The bromine atoms can participate in substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the isobutyl and methyl groups, which can affect the compound’s steric and electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-5,5-dimethylhydantoin: Similar in structure but with two methyl groups instead of an isobutyl and a methyl group.
1,3-Dichloro-5,5-dimethylhydantoin: Contains chlorine atoms instead of bromine atoms.
5,5-Dimethylhydantoin: Lacks the bromine atoms and the isobutyl group.
Uniqueness
The combination of these functional groups allows for specific chemical transformations and applications in various fields .
Propriétés
Numéro CAS |
90085-79-3 |
|---|---|
Formule moléculaire |
C8H12Br2N2O2 |
Poids moléculaire |
328.00 g/mol |
Nom IUPAC |
1,3-dibromo-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H12Br2N2O2/c1-5(2)4-8(3)6(13)11(9)7(14)12(8)10/h5H,4H2,1-3H3 |
Clé InChI |
IQAPCNSHHUARDU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1(C(=O)N(C(=O)N1Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


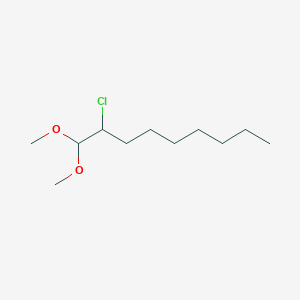
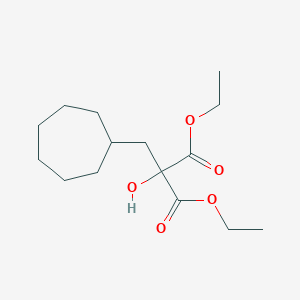

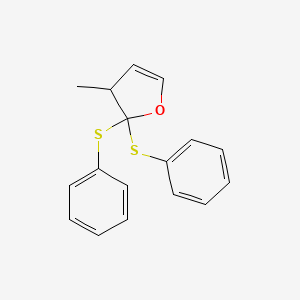
![2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one](/img/structure/B14371655.png)
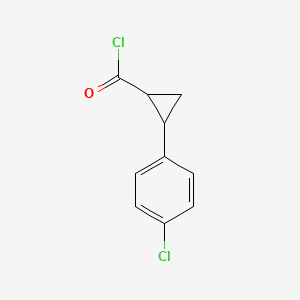
![N,N,N',N'-Tetramethyl-N''-[3-(trimethylsilyl)propyl]guanidine](/img/structure/B14371665.png)
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14371669.png)
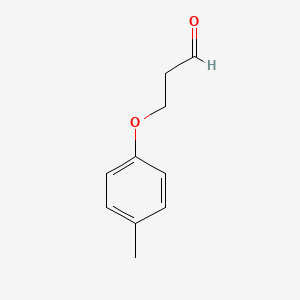

![1,2-Dimethylnaphtho[2,1-B]thiophene](/img/structure/B14371696.png)
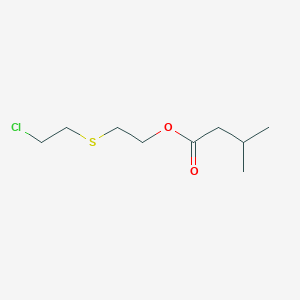
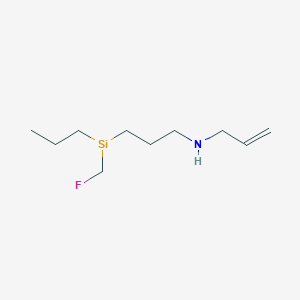
![2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14371709.png)
